molecular formula C15H17ClN4 B12588330 5-(Piperidin-4-ylamino)isoquinoline-4-carbonitrile;hydrochloride CAS No. 651308-30-4

5-(Piperidin-4-ylamino)isoquinoline-4-carbonitrile;hydrochloride

Cat. No.: B12588330
CAS No.: 651308-30-4
M. Wt: 288.77 g/mol
InChI Key: SLWNVBRKJUCKSD-UHFFFAOYSA-N
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Description

5-(Piperidin-4-ylamino)isoquinoline-4-carbonitrile;hydrochloride is a chemical compound that features a piperidine ring attached to an isoquinoline structure with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-ylamino)isoquinoline-4-carbonitrile;hydrochloride typically involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. One common method includes the use of cyclization reactions where the isoquinoline ring is formed through a series of steps involving the condensation of appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-ylamino)isoquinoline-4-carbonitrile;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

5-(Piperidin-4-ylamino)isoquinoline-4-carbonitrile;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-ylamino)isoquinoline-4-carbonitrile;hydrochloride involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Piperidin-4-ylamino)isoquinoline-4-carbonitrile;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research .

Properties

CAS No.

651308-30-4

Molecular Formula

C15H17ClN4

Molecular Weight

288.77 g/mol

IUPAC Name

5-(piperidin-4-ylamino)isoquinoline-4-carbonitrile;hydrochloride

InChI

InChI=1S/C15H16N4.ClH/c16-8-12-10-18-9-11-2-1-3-14(15(11)12)19-13-4-6-17-7-5-13;/h1-3,9-10,13,17,19H,4-7H2;1H

InChI Key

SLWNVBRKJUCKSD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=CC=CC3=CN=CC(=C32)C#N.Cl

Origin of Product

United States

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